molecular formula C9H7ClN2O5S2 B1303484 Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate CAS No. 388088-70-8

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1303484
CAS No.: 388088-70-8
M. Wt: 322.7 g/mol
InChI Key: IDEJMYVAFDHGJU-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate is a versatile chemical compound that has garnered significant attention in the scientific community.

Properties

IUPAC Name

ethyl 3-(5-chlorosulfonylthiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5S2/c1-2-16-9(13)8-11-7(12-17-8)5-3-4-6(18-5)19(10,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEJMYVAFDHGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381503
Record name Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-70-8
Record name Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclodehydration of O-Acylamidoximes

The most prevalent and reliable method for synthesizing 1,2,4-oxadiazoles involves the cyclodehydration of O-acylamidoximes. This method typically proceeds via:

  • Formation of O-acylamidoxime intermediates by reacting amidoximes with acyl chlorides or anhydrides.
  • Subsequent cyclodehydration under heating or base catalysis to form the oxadiazole ring.

A representative procedure involves:

  • Reacting a suitable amidoxime with ethyl chloroformate in the presence of potassium carbonate in anhydrous dichloromethane at room temperature to form the O-acylamidoxime intermediate.
  • Heating the crude intermediate at 120 °C for several hours to induce cyclodehydration, yielding the 1,2,4-oxadiazole product in high yields (75–93%).

This method is versatile and applicable to aromatic and heteroaromatic amidoximes, including thiophene derivatives, making it suitable for synthesizing the oxadiazole core of the target compound.

Base-Induced Cyclodehydration at Room Temperature

Recent advances have demonstrated that base-induced cyclodehydration of O-acylamidoximes can be efficiently performed at ambient temperature using tetrabutylammonium fluoride or hydroxide as catalysts. This approach offers:

  • Mild reaction conditions.
  • High yields (up to 95%).
  • Avoidance of harsh heating, preserving sensitive functional groups.

The reaction is typically carried out in aprotic solvents such as DMF, THF, or dichloromethane, which are compatible with the chlorosulfonyl group.

Introduction of the Chlorosulfonyl Group on the Thiophene Ring

The chlorosulfonyl substituent is introduced on the thiophene ring prior to or after oxadiazole formation, depending on the synthetic route.

Chlorosulfonation of Thiophene Derivatives

  • Thiophene derivatives can be selectively chlorosulfonated at the 5-position using chlorosulfonic acid or sulfuryl chloride under controlled conditions.
  • The reaction requires careful temperature control to avoid overreaction or degradation.
  • The chlorosulfonyl group is sensitive to moisture and nucleophiles, so anhydrous conditions are essential.

Use of Pre-Functionalized Thiophene Precursors

Alternatively, the synthesis may start from a thiophene precursor already bearing the chlorosulfonyl group, which is then converted into the corresponding amidoxime or nitrile for subsequent oxadiazole ring formation.

Representative Synthetic Route

Step Reagents & Conditions Description Yield & Notes
1. Preparation of 5-(chlorosulfonyl)thiophene-2-carboxylic acid or derivative Chlorosulfonic acid treatment of thiophene-2-carboxylic acid Selective chlorosulfonation at 5-position Moderate to good yield; requires anhydrous conditions
2. Conversion to amidoxime Reaction of nitrile or ester derivative with hydroxylamine hydrochloride and base in ethanol/water Formation of thiophene amidoxime intermediate High yield; mild conditions
3. Formation of O-acylamidoxime intermediate Reaction with ethyl chloroformate and potassium carbonate in dry dichloromethane Formation of O-acylamidoxime ready for cyclodehydration High yield; intermediate isolated or used in situ
4. Cyclodehydration to 1,2,4-oxadiazole Heating at 120 °C or base-induced cyclodehydration at room temperature with TBAF or TBAH Ring closure to form oxadiazole Excellent yield (75–93%)
5. Purification Crystallization from ethanol or chromatography Isolation of pure Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate High purity product

Analytical and Research Findings

  • Spectroscopic Characterization: The intermediates and final products are characterized by IR, ^1H and ^13C NMR spectroscopy, confirming the presence of the oxadiazole ring, ester group, and chlorosulfonyl substituent.
  • Elemental Analysis: Confirms the expected molecular formula and purity.
  • Reaction Monitoring: TLC and chromatographic techniques are used to monitor reaction progress and purity.
  • Stability: The chlorosulfonyl group is sensitive to moisture; thus, reactions and storage are conducted under anhydrous conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
O-Acylamidoxime Cyclodehydration (Thermal) Amidoxime, ethyl chloroformate, K2CO3, heat (120 °C) Heating for 4 h High yield, well-established Requires heating, possible side reactions
Base-Induced Cyclodehydration (Room Temp) Amidoxime, acyl chloride, TBAF or TBAH, aprotic solvent Ambient temperature, mild base catalysis Mild conditions, high yield, preserves sensitive groups Requires specific bases, solvent choice critical
Chlorosulfonation of Thiophene Chlorosulfonic acid or SO2Cl2 Controlled temperature, anhydrous Selective functionalization Sensitive group, moisture sensitive

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[5-(sulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-[5-(methylsulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

Biological Activity

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate is a compound that has attracted considerable attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7ClN2O5S
  • Molecular Weight : 322.73 g/mol
  • CAS Number : 388088-70-8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cellular processes. This inhibition may lead to altered metabolic pathways and apoptosis in cancer cells.
  • Oxidative Stress Modulation : It may interfere with oxidative stress pathways, thereby affecting cell survival and proliferation.
  • Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cell lines through the activation of caspases and upregulation of p53 expression .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including:
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Acute lymphoblastic leukemia (CEM-13)

Results showed that this compound induced significant cytotoxicity with IC50 values in the sub-micromolar range .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique reactivity due to its chlorosulfonyl group. This feature enhances its biological activity compared to other derivatives such as Ethyl 3-[5-(sulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate .

Study on Anticancer Activity

In a study conducted by Villemagne et al. (2020), derivatives of oxadiazole were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that compounds similar to this compound demonstrated enhanced cytotoxicity against various cancer cell lines when compared to standard chemotherapeutics like doxorubicin .

Study on Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives. This compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Data Summary Table

PropertyValue
Molecular Weight322.73 g/mol
CAS Number388088-70-8
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer IC50 (MCF-7)Sub-micromolar range
Mechanism of ActionEnzyme inhibition, apoptosis induction

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing ethyl oxadiazole-carboxylate derivatives, and how can they be adapted for this compound?

  • Methodology : The synthesis of structurally analogous compounds, such as ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, involves condensation of ethyl oxalyl chloride with hydroxylamine derivatives (e.g., N-hydroxyacetamidine) under reflux conditions in non-polar solvents like toluene . For the target compound, substituting the hydroxylamine precursor with a 5-(chlorosulfonyl)thiophene-2-carboximidamide derivative could enable formation of the oxadiazole ring. Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side reactions from the reactive chlorosulfonyl group.

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Handling Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as recommended for structurally similar oxadiazole-carboxylates) .
  • Ventilation : Conduct reactions in a fume hood due to potential release of sulfonyl chloride derivatives, which are respiratory irritants .
  • Storage : Store in a cool, dry environment away from ignition sources, as thermal decomposition may release toxic gases (e.g., SO₂, HCl) .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., DFT) to confirm the oxadiazole and thiophene moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₀H₇ClN₂O₅S₂).
  • Elemental Analysis : Validate %C, %H, and %N to ±0.3% deviation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis (e.g., sulfonate ester formation)?

  • Mechanistic Insight : The chlorosulfonyl group is susceptible to nucleophilic attack. To prevent hydrolysis or sulfonate byproducts:

  • Use anhydrous solvents (e.g., dried THF) and inert atmospheres (N₂/Ar).
  • Introduce the chlorosulfonyl group post-oxadiazole ring formation to minimize premature reactivity .
    • Case Study : In analogous syntheses, pre-protection of the sulfonyl chloride with tert-butyl groups reduced undesired side reactions, though this requires additional deprotection steps .

Q. How does the electron-withdrawing chlorosulfonyl group influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The chlorosulfonyl group deactivates the thiophene ring, reducing its participation in electrophilic substitution. However, it may enhance stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by preventing undesired ring functionalization .
  • Experimental Design : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to optimize coupling efficiency with aryl boronic acids.

Q. What computational models predict the compound’s stability under varying pH and temperature conditions?

  • Modeling Approaches :

  • DFT Calculations : Simulate hydrolysis pathways of the chlorosulfonyl group at different pH levels. Acidic conditions likely accelerate HCl elimination, while basic media promote sulfonate formation .
  • Thermogravimetric Analysis (TGA) : Empirically determine decomposition onset temperatures (expected >200°C based on similar oxadiazoles) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous compounds: How to resolve?

  • Example : Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate has conflicting melting points (e.g., 98–100°C vs. 105–107°C) due to polymorphic forms or impurities .
  • Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphs and recrystallize using solvent gradients (e.g., ethanol/water) to isolate pure phases.

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